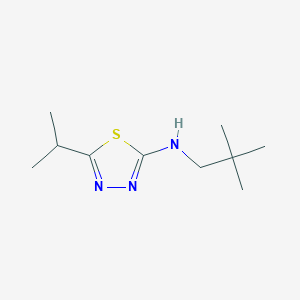

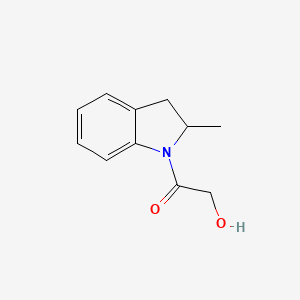

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as DMTD and is a member of the thiadiazole family. DMTD has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions have been studied.

Applications De Recherche Scientifique

Antiproliferative and Antimicrobial Properties

The 1,3,4-thiadiazole core, to which N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine belongs, is recognized for its significant pharmacological potential. Research has shown that derivatives of 1,3,4-thiadiazole possess high DNA protective ability against oxidative damage and strong antimicrobial activity. Particularly, compounds derived from this core exhibited cytotoxicity against cancer cell lines such as PC-3 and MDA-MB-231, suggesting potential antiproliferative applications. Moreover, the antimicrobial efficacy of these compounds against pathogens like S. epidermidis highlights their usefulness in combating microbial infections. This dual functional capability underscores the significance of 1,3,4-thiadiazole derivatives in developing therapeutic strategies against cancer and infectious diseases (Gür et al., 2020).

Antifungal and Anti-inflammatory Properties

The structural versatility of thiadiazole compounds allows for the synthesis of derivatives with antifungal and anti-inflammatory properties. For instance, specific derivatives have demonstrated substantial antifungal effects against Aspergillus species, offering a basis for the development of new antifungal agents. Additionally, the direct inhibition of 5-lipoxygenase (LOX) by N-aryl-4-aryl-1,3-thiazole-2-amine derivatives signifies their potential in treating inflammation-related diseases, including asthma and rheumatoid arthritis. This enzymatic inhibition suggests a promising approach for anti-inflammatory therapies (Jafar et al., 2017; Suh et al., 2012).

Structural and Quantum Chemical Insights

The study of N-substituted-5-(adamantan-1-yl)-1,3,4-thiadiazole-2-amines, including their crystallographic and quantum theory of atoms-in-molecules (QTAIM) analysis, provides deep insights into the nature of noncovalent interactions within these compounds. Understanding these interactions is crucial for designing molecules with desired properties for specific applications. Such analyses reveal the structural basis for the biological activity of these compounds and offer a pathway for rational drug design (El-Emam et al., 2020).

Corrosion Inhibition

Thiazole and thiadiazole derivatives have also been investigated for their corrosion inhibition capabilities, particularly against the corrosion of iron. Quantum chemical parameters and molecular dynamics simulations have provided theoretical backing for their protective performances, aligning with experimental findings. This application is particularly relevant in industrial settings, where corrosion resistance is crucial (Kaya et al., 2016).

Polymeric Applications

Furthermore, the functional modification of polymers through condensation reactions with amine compounds, including thiadiazole derivatives, has been explored to enhance the properties of materials such as hydrogels. These modifications can improve the thermal stability and bioactivity of polymers, extending their utility in biomedical applications (Aly et al., 2015).

Propriétés

IUPAC Name |

N-(2,2-dimethylpropyl)-5-propan-2-yl-1,3,4-thiadiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3S/c1-7(2)8-12-13-9(14-8)11-6-10(3,4)5/h7H,6H2,1-5H3,(H,11,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKDUCAVWKCLOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NN=C(S1)NCC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-tert-butyl-3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2683614.png)

![4-Fluoro-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]-2-methylbenzenesulfonamide](/img/structure/B2683615.png)

![3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2683617.png)

![(E)-4-(Dimethylamino)-N-[[2-(2-phenylethyl)pyrazol-3-yl]methyl]but-2-enamide](/img/structure/B2683618.png)

![5-bromo-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2683622.png)

![N-[4-(2-Propylmorpholine-4-carbonyl)phenyl]prop-2-enamide](/img/structure/B2683623.png)

![5-chloro-N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzenesulfonamide](/img/structure/B2683631.png)